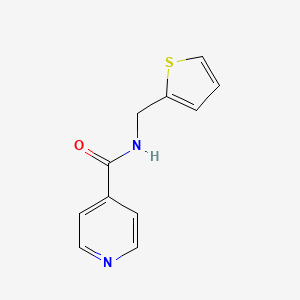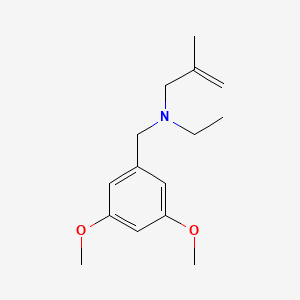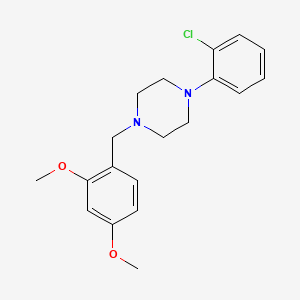
5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as SU9516 and is a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling and is involved in various physiological processes, including cell growth, differentiation, and apoptosis. In
Mécanisme D'action
SU9516 is a selective inhibitor of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, which is a family of enzymes that play a critical role in cellular signaling. 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is involved in various physiological processes, including cell growth, differentiation, and apoptosis. SU9516 binds to the catalytic domain of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and prevents its activation, leading to the inhibition of downstream signaling pathways. The inhibition of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione by SU9516 has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SU9516 are diverse and depend on the specific disease or condition being studied. In cancer, SU9516 has been shown to induce apoptosis in cancer cells by inhibiting 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione activity. Additionally, SU9516 has been shown to reduce the production of pro-inflammatory cytokines in inflammatory diseases by inhibiting the activation of NF-κB. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SU9516 in laboratory experiments include its selectivity for 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using SU9516 include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of SU9516. One potential direction is the development of more efficient synthesis methods for SU9516 to increase its availability for research purposes. Additionally, further studies are needed to investigate the potential therapeutic applications of SU9516 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibitors based on the structure of SU9516 could lead to the development of more effective therapies for various diseases.
In conclusion, SU9516 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and has been shown to have anti-cancer, anti-inflammatory, and cardioprotective properties. The complex synthesis method and potential toxicity of SU9516 are limitations that need to be addressed in future studies. Overall, the study of SU9516 has the potential to lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of SU9516 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-methyl-2-pyridinecarboxylic acid, which undergoes a series of reactions to form the intermediate compound 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The intermediate is then treated with a reducing agent to produce the final product, SU9516. The synthesis of SU9516 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
SU9516 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, SU9516 has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Propriétés
IUPAC Name |
5-chloro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYISWAIPIHQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)



![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)

![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)